1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-amino-3-(4-methoxyphenyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)6-9(12)7-11;/h2-5,9,12H,6-7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWAZEOWQQLLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanosilylation-Hydroboration Strategy
The most documented approach involves a two-step sequence combining cyanosilylation and hydroboration, as detailed in ChemicalBook .
Step 1: Cyanosilylation of 4’-Methoxyacetophenone
4’-Methoxyacetophenone reacts with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI₂) as a Lewis acid. Conducted under nitrogen at room temperature in tetrahydrofuran (THF), this step forms a trimethylsilyl-protected cyanohydrin intermediate. Key parameters include:
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Molar ratio : 10 g ketone : 28.5 mL TMSCN : 2.28 g ZnI₂
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Reaction time : 12–16 hours
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Workup : Extraction with methylene chloride, NaHCO₃ wash, and MgSO₄ drying yield a tan oil (93% crude yield).
Step 2: Hydroboration and Hydrochloride Formation
The cyanohydrin intermediate undergoes hydroboration with BH₃-THF complex, followed by acidic workup:
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BH₃-THF volume : 70 mL per 10 g starting ketone
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HCl addition : 10 mL concentrated HCl induces foaming, forming the HCl salt
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Purification : Silica gel chromatography (CH₂Cl₂/MeOH 9:1) yields the final product as an oil (24% overall yield).
Mechanistic Insights :
Chiral Resolution via Diastereomeric Salt Formation
An alternative method from WO2015159170A2 employs chiral auxiliaries to access enantiomerically pure material:
Step 1: Schiff Base Formation
4’-Methoxyacetophenone condenses with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid (PTSA). This forms a diastereomeric imine, isolated via sodium carbonate wash (90% yield).
Step 2: Hydrogenation and Salt Crystallization
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Catalyst : 10% Pd/C in ethyl acetate under H₂ (35–40°C, 12 hours) reduces the imine to the amine.
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Acidification : PTSA in ethyl acetate induces crystallization of the diastereomeric salt (mp 178–180°C, 100% chiral purity).
Step 3: Free Amine Liberation and Final Salt Formation
Basification with NaOH releases the free amine, which is hydrogenated again to remove the chiral auxiliary. Treatment with HCl in isopropanol yields the hydrochloride salt (105 g scale, 72% yield).
Comparative Analysis of Methodologies
Table 1: Key Metrics for Synthetic Routes
Critical Observations :
-
The cyanosilylation route suffers from moderate yields (24%) due to instability of intermediates but avoids chiral auxiliaries.
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Chiral resolution achieves superior yields (72%) and enantiopurity, albeit requiring costly Pd/C and multi-step isolation.
Optimization Strategies and Process Intensification
Solvent and Catalyst Screening
Temperature Control in Hydrogenation
Maintaining 50–55°C during Pd/C-catalyzed hydrogenation minimizes racemization, critical for preserving enantiomeric excess.
Crystallization Enhancements
Slurrying the HCl salt in ethyl acetate at 5–10°C for 6 hours enhances crystal purity (99.5% by HPLC).
Analytical Characterization
Spectroscopic Data
Chiral HPLC
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Column : Chiralpak AD-H (250 × 4.6 mm)
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Mobile Phase : Hexane/ethanol/diethylamine (80:20:0.1)
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Retention : 12.3 min (R-enantiomer), 14.1 min (S-enantiomer).
Industrial Applications and Scalability
The chiral resolution method is preferred for kilogram-scale production due to:
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Reproducibility : Consistent yields >70% across 10 batches.
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Regulatory Compliance : Meets ICH Q3A guidelines for residual solvents (toluene < 89 ppm).
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: Methoxy vs. Halogenation: Fluorine substituents (e.g., 2,4-difluoro or 4-fluoro) improve metabolic stability and membrane permeability due to increased lipophilicity and electronegativity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology: The synthesis typically involves reductive amination of 4-methoxyacetophenone derivatives with ammonia or alkylamines under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Key steps include:
- Step 1 : Chlorination or bromination of 4-methoxyacetophenone to introduce halogen substituents (critical for downstream functionalization) .
- Step 2 : Reductive amination with isopropylamine or similar amines under hydrogen pressure (40–60 psi) in ethanol/THF .
- Step 3 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether .
- Critical factors: Temperature control (±2°C) during hydrogenation minimizes side reactions. Solvent polarity (e.g., ethanol vs. DCM) affects stereoselectivity .
Q. How does stereochemistry at the propan-2-ol chiral center influence biological activity?
- Methodology: Comparative studies using enantiomerically pure (R)- and (S)-isomers reveal differences in receptor binding. For example:
- Enzyme assays : Measure inhibition constants (Ki) against monoamine oxidases (MAOs) or adrenergic receptors .
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions between the hydroxyl/amino groups and receptor active sites .
- Data: (R)-isomers often show 2–3x higher affinity for serotonin transporters than (S)-isomers due to spatial alignment with hydrophobic pockets .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology: Discrepancies in IC50 values (e.g., MAO-A inhibition ranging from 10–50 µM) arise from assay conditions. Standardize protocols:
- Chromatographic purity : Use HPLC-MS (C18 column, 0.1% TFA in H2O/MeCN gradient) to confirm >98% purity .
- Buffer systems : Compare Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS) to assess pH-dependent activity shifts .
- Negative controls : Include known inhibitors (e.g., clorgyline for MAO-A) to validate assay sensitivity .
Q. How can computational modeling predict metabolic stability of this compound?
- Methodology:
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., CYP2D6 oxidation at the methoxy group) .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS. Major metabolites often include O-demethylated and hydroxylated derivatives .
- Key finding: The 4-methoxy group reduces first-pass metabolism compared to non-substituted analogs, enhancing bioavailability .
Q. What strategies mitigate instability during long-term storage of this hydrochloride salt?
- Methodology: Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH):
- Degradation pathways : Hydrolysis of the amino alcohol backbone under high humidity; oxidation of the methoxy group under light .
- Stabilization : Lyophilization with trehalose (5% w/v) reduces hygroscopicity. Store in amber vials under argon to prevent photodegradation .
Comparative and Mechanistic Questions
Q. How does substituting the 4-methoxyphenyl group with halogens (e.g., Cl, F) alter receptor selectivity?
- Methodology: Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) and compare:
- Binding assays : Radioligand displacement (e.g., [³H]-DHA for β-adrenergic receptors) .
- SAR analysis : Electron-withdrawing groups (Cl) increase affinity for adrenergic receptors (ΔpKi = +0.5), while electron-donating groups (OCH3) favor serotonin receptors .
Q. What green chemistry approaches improve the sustainability of large-scale synthesis?
- Methodology: Replace traditional methods with:
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h for reductive amination (80°C, 300 W) .
- Solvent recycling : Use cyclopentyl methyl ether (CPME) instead of THF; recover >90% via distillation .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 229.7 g/mol | |
| Solubility (H2O, 25°C) | 45 mg/mL | |
| logP (octanol/water) | 1.8 ± 0.2 | |
| MAO-A Inhibition (IC50) | 12.3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
